methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
CAS No.: 14186-50-6
Cat. No.: VC20961032
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14186-50-6 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | methyl 1,2,5-trimethylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-4)7(2)10(6)3/h5H,1-4H3 |
| Standard InChI Key | VRUCCWQGKPXNMI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C)C)C(=O)OC |
| Canonical SMILES | CC1=CC(=C(N1C)C)C(=O)OC |
Introduction
Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a member of the pyrrole family, which consists of five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is specifically characterized by its trimethyl substitution at positions 1, 2, and 5 on the pyrrole ring and a methyl ester group at position 3.
Synthesis Methods
The synthesis of methylated pyrroles typically involves several steps:
Steps for Synthesis:
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Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through condensation reactions followed by acid-mediated cyclization.
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Introduction of Functional Groups: The specific functional groups such as carboxylates can be introduced via esterification reactions.
Industrial production methods involve scaling up these laboratory techniques while optimizing reaction conditions for higher yields and purity.
Applications in Research
Methylated pyrroles are versatile intermediates in organic chemistry:
Applications:
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Chemical Syntheses: They serve as building blocks for more complex heterocyclic compounds.
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Biological Studies: These compounds are used to study enzyme interactions and as precursors for biologically active molecules.
Their structural similarity to indole derivatives suggests potential biological activities such as antimicrobial or anticancer effects.
Biological Activity
While specific data on methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate's biological activity might be limited, related compounds have shown promising results:
Potential Activities:
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Antimicrobial Effects: Some derivatives exhibit enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
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Anticancer Potential: Compounds derived from similar structures have demonstrated selective cytotoxicity towards certain cancer cells by inducing apoptosis.
These activities are attributed to their ability to interact with biological targets through non-covalent bonds.
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